2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide
Description
2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide is a chloroacetamide derivative characterized by a cyclopropyl group and a 2-iodo-benzyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₄ClINO, with a molecular weight of 365.62 g/mol. The compound’s structural uniqueness lies in the combination of a chloroacetamide backbone, a cyclopropane ring (introducing steric rigidity), and an iodine-substituted benzyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2-iodophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClINO/c13-7-12(16)15(10-5-6-10)8-9-3-1-2-4-11(9)14/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYWVQNSPCYDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2I)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-iodobenzyl chloride, is reacted with cyclopropylamine in the presence of a base such as sodium hydroxide to form N-cyclopropyl-2-iodobenzylamine.
Acylation Reaction: The intermediate N-cyclopropyl-2-iodobenzylamine is then acylated using chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro, cyclopropyl, and iodo groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Chloroacetamides
Key Observations :
Structure-Activity Relationships (SAR) :
Physicochemical Properties
- Solubility : The iodine atom’s size and polarizability may reduce aqueous solubility compared to chloro analogs (e.g., 2-chloro-N-(2,5-dichloro-benzyl)-acetamide ).
- Stability : Cyclopropane rings are prone to ring-opening under acidic conditions, whereas iodine’s lower bond dissociation energy (vs. C-Cl) may increase photodegradation risk .
Biological Activity
2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide is a synthetic organic compound notable for its unique structural features, including a chloro group, a cyclopropyl moiety, and an iodo-substituted benzyl group. These characteristics suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and comparative analysis with structurally similar compounds.
Chemical Structure and Synthesis
The chemical formula of this compound is CHClI NO. The synthesis typically involves multi-step reactions that may vary based on the availability of precursors and desired yields.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets within biological systems. The chloro and iodo substituents are crucial for modulating enzyme activities and receptor interactions. Preliminary studies suggest that compounds with similar structures may interact with enzymes involved in metabolic pathways or cellular signaling, indicating potential roles in drug design.
Antimicrobial Properties
Research indicates that chloroacetamides exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar halogenated structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances lipophilicity, aiding in membrane penetration and subsequent antimicrobial action .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-cyclopropylacetamide | Lacks the iodo substituent | Potential anticancer activity |
| N-Cyclopropyl-N-(4-fluorobenzyl)acetamide | Fluorine instead of iodine | Antimicrobial properties |
| N-Cyclopropyl-N-(4-bromobenzyl)acetamide | Bromine substitution | Anticancer and anti-inflammatory properties |
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have yielded promising results. Similar compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Screening : A study screened several chloroacetamides against common bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that compounds bearing halogen substitutions were more effective against Gram-positive bacteria due to their ability to disrupt cell wall synthesis .
- Anticancer Evaluation : In vitro studies on structurally related compounds indicated that certain chloro-substituted amides exhibited cytotoxic effects on cancer cell lines. These findings suggest that this compound may also exert similar effects, warranting further investigation into its potential as an anticancer agent.
Comparative Analysis
The unique combination of chlorine and iodine in this compound distinguishes it from other derivatives. This dual substitution may enhance its pharmacological profile compared to other derivatives lacking either halogen. The structural diversity among related compounds suggests varied interactions with biological targets, which could be leveraged in drug development.
Table 2: Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Promising |
| N-Cyclopropyl-N-(4-fluorobenzyl)acetamide | Strong | Weak |
| N-Cyclopropyl-N-(4-bromobenzyl)acetamide | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide?
- Answer : The compound can be synthesized via C-amidoalkylation , a method effective for chloroacetamide derivatives. This involves reacting chloroacetamide precursors with cyclopropane-containing aromatic substrates under acidic conditions. For example, coupling 2-chloroacetamide with iodobenzyl and cyclopropylamine derivatives using reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, followed by purification via column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N–H at ~3300 cm⁻¹) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, benzyl aromatic protons at δ 7.0–7.5 ppm) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing .
Q. How can researchers assess the purity and stability of this compound during storage?
- Answer : Use HPLC with UV detection (λ = 254 nm) to monitor purity. Stability tests under varying temperatures (4°C, 25°C) and humidity (40–80% RH) over 6–12 months can identify degradation products. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloroacetamide group .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?
- Answer :
Substituent modification : Replace the 2-iodobenzyl group with halogen variants (e.g., Cl, Br) or electron-withdrawing groups (e.g., –NO₂) to evaluate bioactivity changes .
Biological assays : Test derivatives against enzyme targets (e.g., kinases, proteases) using fluorescence-based inhibition assays. IC₅₀ values correlate substituent effects .
Metabolic profiling : Use LC-MS to identify metabolic stability and degradation pathways in liver microsomes .
Q. How can computational modeling enhance understanding of this compound’s electronic properties?
- Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to map electrostatic potentials (MESP) and identify nucleophilic/electrophilic sites .
- HOMO-LUMO analysis : Predict reactivity (e.g., charge transfer interactions) and band gap energy (ΔE ≈ 4–5 eV for chloroacetamides) .
- Molecular docking : Simulate binding affinities to protein targets (e.g., cytochrome P450) using AutoDock Vina .
Q. What precautions are essential for safe handling of this compound in the laboratory?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with iodo/chloro groups .
- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile intermediates.
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .
Data Analysis and Experimental Design
Q. How should researchers address contradictions in published data on similar chloroacetamides?
- Answer :
Comparative studies : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .
Meta-analysis : Aggregate data from PubChem, Reaxys, and crystallographic databases (CCDC) to identify trends in substituent effects .
Machine learning : Train models on existing SAR data to predict biological activity and prioritize synthetic targets .
Q. What experimental controls are critical in biological activity assays for this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
